Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Chlorine Atoms: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the triazole ring is known to enhance binding affinity and specificity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern on the pyridine and triazole rings.
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the pyridine ring.
Methyl 2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the chlorine atoms on the pyridine ring.
Uniqueness
The unique combination of the dichloro and methyl substituents on the pyridine ring, along with the triazole ring, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8Cl2N4O2 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-6(11)3-7(12)9(14-5)16-13-4-8(15-16)10(17)18-2/h3-4H,1-2H3 |
InChI Key |
CKYXKFQJBCQIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.